molecular formula C20H20N2O4S2 B14001921 N,N'-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide CAS No. 7403-00-1

N,N'-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide

Cat. No.: B14001921
CAS No.: 7403-00-1
M. Wt: 416.5 g/mol
InChI Key: XRYAJPURQKLUPC-UHFFFAOYSA-N
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Description

N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is a chemical compound known for its unique structure and properties It consists of a 4-ethyl-1,2-phenylene core with two benzenesulfonamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide typically involves the reaction of 4-ethyl-1,2-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.

Scientific Research Applications

N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(4,5-Dinitro-1,2-phenylene)dibenzenesulfonamide
  • N,N’-(1,2-Ethanediyldi-4,1-phenylene)dibenzenesulfonamide

Uniqueness

N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is unique due to the presence of the ethyl group on the phenylene core, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications.

Properties

CAS No.

7403-00-1

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)-4-ethylphenyl]benzenesulfonamide

InChI

InChI=1S/C20H20N2O4S2/c1-2-16-13-14-19(21-27(23,24)17-9-5-3-6-10-17)20(15-16)22-28(25,26)18-11-7-4-8-12-18/h3-15,21-22H,2H2,1H3

InChI Key

XRYAJPURQKLUPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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